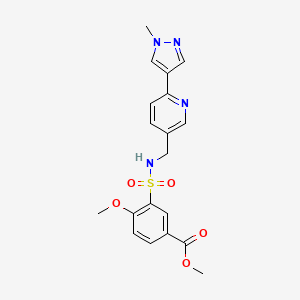

![molecular formula C16H17ClN4O4 B2495203 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 1903164-47-5](/img/structure/B2495203.png)

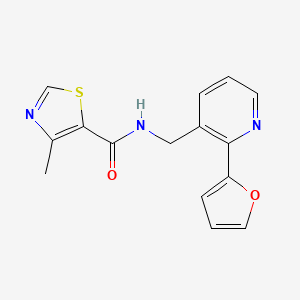

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O4 and its molecular weight is 364.79. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives have garnered significant interest due to their potential as anticancer agents. The compound’s unique structure may interact with cellular pathways, inhibit tumor growth, or induce apoptosis in cancer cells. Researchers are investigating its efficacy against specific cancer types, such as breast, lung, or colon cancer. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Antimicrobial Activity

Indoles often exhibit antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. This compound could serve as a lead structure for designing novel antibiotics or antiviral agents. Researchers explore its interactions with microbial targets and evaluate its effectiveness against drug-resistant strains .

Neurological Disorders

The central nervous system is another area of interest. Indole derivatives may modulate neurotransmitter receptors, potentially impacting neurodegenerative diseases like Alzheimer’s or Parkinson’s. Researchers investigate its ability to cross the blood-brain barrier and its impact on neuronal function .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. The compound’s structure suggests potential anti-inflammatory activity. Researchers study its effects on inflammatory pathways, cytokine production, and immune responses. It could be a candidate for managing chronic inflammatory conditions .

Metabolic Disorders

Given its structural complexity, this compound could interact with metabolic enzymes or receptors. Researchers investigate its potential in managing diabetes, obesity, or lipid metabolism. Understanding its effects on glucose homeostasis and lipid profiles is crucial .

Drug Development

Indole derivatives often serve as scaffolds for drug design. Medicinal chemists modify their functional groups to create analogs with improved properties. This compound could inspire novel drug candidates targeting diverse diseases .

Chemical Biology and Bioorganic Chemistry

Researchers explore the compound’s reactivity, stability, and interactions with biomolecules. Its synthesis and derivatization pathways are essential for chemical biology studies. Understanding its behavior in biological systems informs drug development strategies .

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for theiranticonvulsant effects . This suggests that the compound might interact with targets involved in neuronal signaling and regulation of convulsions.

Mode of Action

Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal signaling pathways to suppress excessive neuronal discharges, thereby controlling convulsions.

Biochemical Pathways

Given the potential anticonvulsant activity, it might influence pathways related toneuronal excitability and signaling .

Result of Action

Based on the potential anticonvulsant activity, it can be inferred that the compound might help incontrolling convulsions by modulating neuronal signaling .

Propiedades

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1,3,7H,2,4-6,8-9H2,(H,18,24)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFOTSZWVACTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)